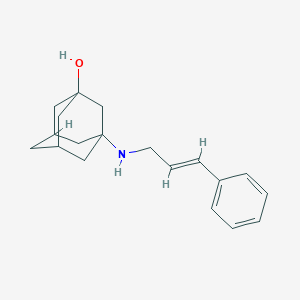![molecular formula C23H23ClFNO3 B271958 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B271958.png)
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as Compound A, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. It belongs to a class of compounds known as beta-adrenergic receptor agonists, which are known to have a wide range of physiological effects.
作用机制
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A exerts its physiological effects by binding to and activating beta-adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the physiological effects of the compound.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has potent bronchodilator effects, which are mediated through the relaxation of smooth muscle in the airways. It also has positive inotropic and chronotropic effects on the heart, which result in increased cardiac output and improved cardiac function. Additionally, it has been shown to have lipolytic effects, which make it a promising candidate for the treatment of obesity and diabetes.
实验室实验的优点和局限性
One of the main advantages of using 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A in laboratory experiments is its high potency and selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. However, one of the limitations of using this compound A is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A. One area of interest is the development of more potent and selective beta-adrenergic receptor agonists for use in the treatment of respiratory and cardiovascular diseases. Another area of interest is the development of compounds that can selectively target specific beta-adrenergic receptor subtypes, which could lead to more targeted and effective therapies. Finally, there is potential for the development of compounds that can modulate the downstream signaling pathways activated by beta-adrenergic receptor activation, which could lead to the development of novel therapeutic approaches.
合成方法
The synthesis of 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A involves a series of chemical reactions that can be carried out in the laboratory. The starting material for the synthesis is 2-chloro-6-fluorobenzyl alcohol, which is converted to the corresponding benzyl ether using 3-methoxybenzyl chloride. The resulting intermediate is then coupled with 1-phenylethanol using an amine coupling reagent to give this compound A.
科学研究应用
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have potent bronchodilator effects, which make it a promising candidate for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure, as well as in the treatment of obesity and diabetes.
属性
分子式 |
C23H23ClFNO3 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
2-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H23ClFNO3/c1-28-23-12-16(13-26-14-21(27)17-6-3-2-4-7-17)10-11-22(23)29-15-18-19(24)8-5-9-20(18)25/h2-12,21,26-27H,13-15H2,1H3 |
InChI 键 |
KQJCQXKAGFDYIY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=C(C=CC=C3Cl)F |
规范 SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=C(C=CC=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-{3-[(1-Naphthylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271896.png)
![1-{3-[(Thiophen-2-ylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271897.png)